molecular formula C15H14N2O6S B2640982 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid CAS No. 380569-47-1

2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid

Cat. No. B2640982
CAS RN: 380569-47-1
M. Wt: 350.35
InChI Key: SMERULCGQGCLRE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid, also known as DNBSA, is a chemical compound that has been widely used in scientific research. It is a member of the benzenesulfonamide family and is a potent activator of the immune system. DNBSA has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Chemical Structure and Properties

Research on derivatives of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid has shed light on their chemical properties and structural characteristics. Studies have focused on the gas phase acidities of various substituted phenols, toluenes, anilines, and benzoic acids, revealing the steric inhibition of resonance effects due to the twisted nitro group, affecting acidity and electron distribution within the molecule (Mishima et al., 1993). Furthermore, the synthesis and structural examination of different polymorphs of related compounds, like 4-(N,N-dimethylamino)benzoic acid, provide insights into intermolecular interactions and crystal structures, contributing to our understanding of solid-state chemistry and material properties (Aakeröy et al., 2005).

Organic Synthesis and Reactions

Considerable research has been devoted to exploring the reactivity and applications of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid and its derivatives in organic synthesis. These studies have detailed various reaction mechanisms, synthesis pathways, and the formation of novel compounds. For instance, the reactions of certain dimethyl and nitroimidazole compounds have led to the synthesis of new molecules and the exploration of their chemical behavior, showcasing the versatility and potential of these compounds in organic synthesis (Albright & Shepherd, 1973). Additionally, research on the nitration of dimethylacetophenone and dimethylbenzophenone, and the subsequent formation and rearomatization of adducts, has provided valuable insights into reaction pathways and product formation, highlighting the complex nature of organic reactions involving these compounds (Fischer et al., 1975).

Analytical and Material Science

The derivatives of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid have also found applications in analytical chemistry and material science. Studies focusing on the use of these compounds as photoaffinity labeling agents for chloride channels, for instance, highlight their potential in probing and understanding biological systems (Branchini et al., 1992). Additionally, the exploration of these compounds in the context of crystal structures and molecular-electronic structures has implications for material science and the development of new materials with specific properties (Rublova et al., 2017).

properties

IUPAC Name

2-[(3,4-dimethyl-5-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-9-7-11(8-14(10(9)2)17(20)21)24(22,23)16-13-6-4-3-5-12(13)15(18)19/h3-8,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMERULCGQGCLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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